Cas no 1345121-21-2 (Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate)
![Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate structure](https://ja.kuujia.com/scimg/cas/1345121-21-2x500.png)
Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
- methyl 4-bromo-5-methylH-pyrazolo[1,5-a]pyridine-3-carboxylate
- D96400
- Methyl4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
- BS-45812
- 1345121-21-2
- SCHEMBL1702035
- Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
-
- インチ: 1S/C10H9BrN2O2/c1-6-3-4-13-9(8(6)11)7(5-12-13)10(14)15-2/h3-5H,1-2H3
- InChIKey: CDRWSKQVCBKDAK-UHFFFAOYSA-N
- SMILES: BrC1=C(C)C=CN2C1=C(C(=O)OC)C=N2
計算された属性
- 精确分子量: 267.98474g/mol
- 同位素质量: 267.98474g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 262
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 43.6
Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM362787-1g |
methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate |
1345121-21-2 | 95%+ | 1g |
$1158 | 2023-02-02 | |
Chemenu | CM362787-250mg |
methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate |
1345121-21-2 | 95%+ | 250mg |
$464 | 2023-02-02 | |
Chemenu | CM362787-100mg |
methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate |
1345121-21-2 | 95%+ | 100mg |
$310 | 2023-02-02 | |
Aaron | AR01JJAC-250mg |
methyl 4-bromo-5-methylH-pyrazolo[1,5-a]pyridine-3-carboxylate |
1345121-21-2 | 97% | 250mg |
$243.00 | 2025-02-12 | |
Aaron | AR01JJAC-100mg |
methyl 4-bromo-5-methylH-pyrazolo[1,5-a]pyridine-3-carboxylate |
1345121-21-2 | 97% | 100mg |
$145.00 | 2025-02-12 | |
1PlusChem | 1P01JJ20-100mg |
methyl 4-bromo-5-methylH-pyrazolo[1,5-a]pyridine-3-carboxylate |
1345121-21-2 | ≥97.0% | 100mg |
$325.00 | 2023-12-22 | |
Aaron | AR01JJAC-1g |
methyl 4-bromo-5-methylH-pyrazolo[1,5-a]pyridine-3-carboxylate |
1345121-21-2 | 97% | 1g |
$607.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1229583-1g |
methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate |
1345121-21-2 | 95% | 1g |
$650 | 2025-02-26 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY1318-5g |
methyl 4-bromo-5-methylH-pyrazolo[1,5-a]pyridine-3-carboxylate |
1345121-21-2 | 95% | 5g |
$2118 | 2023-09-07 | |
eNovation Chemicals LLC | Y1229583-1g |
Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate |
1345121-21-2 | 95% | 1g |
$1000 | 2024-06-03 |
Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate 関連文献
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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10. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylateに関する追加情報
Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate: A Comprehensive Overview
The compound Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS No: 1345121-21-2) is a highly specialized organic compound with significant applications in the field of medicinal chemistry and pharmacology. This compound has garnered considerable attention due to its unique structural features and promising biological activities. In this article, we will delve into the properties, synthesis, and potential applications of this compound, while incorporating the latest research findings to provide a comprehensive understanding.
Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate belongs to the class of pyrazolopyridines, which are heterocyclic compounds known for their versatility in drug design. The molecule consists of a pyrazolo[1,5-a]pyridine core with substituents at positions 4 and 5, namely a bromine atom and a methyl group, respectively. The carboxylate group at position 3 is esterified with a methyl group, contributing to the compound's stability and bioavailability.
Recent studies have highlighted the importance of pyrazolopyridines in drug discovery, particularly in targeting various disease states such as cancer, inflammation, and neurological disorders. The presence of the bromine atom in Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate introduces electronic effects that enhance its binding affinity to specific receptors or enzymes. This makes it a valuable lead compound for developing novel therapeutic agents.
The synthesis of Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate involves a multi-step process that typically begins with the preparation of the pyrazolo[1,5-a]pyridine core. Researchers have employed various strategies, including cyclization reactions and coupling techniques, to construct this heterocyclic framework efficiently. The introduction of substituents at positions 4 and 5 requires precise control over reaction conditions to ensure regioselectivity and high yields.
One of the most recent advancements in the synthesis of this compound involves the use of microwave-assisted reactions or continuous flow chemistry. These methods not only accelerate the reaction process but also improve product purity and scalability. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that microwave-assisted cyclization significantly reduced reaction time while maintaining high yields.
From a pharmacological perspective, Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate has shown remarkable activity in preclinical models. Its ability to modulate key signaling pathways involved in cancer progression has made it a potential candidate for anti-cancer drug development. Additionally, studies have indicated its anti-inflammatory properties, suggesting its utility in treating chronic inflammatory diseases.
The biological evaluation of this compound has been extensively documented in recent literature. For example, researchers from *Nature Communications* reported that Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate exhibits potent inhibitory activity against certain kinases implicated in tumor growth and metastasis. Furthermore, its selectivity profile indicates minimal off-target effects, which is crucial for minimizing adverse effects in therapeutic applications.
In terms of pharmacokinetics, studies have shown that Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate demonstrates favorable absorption and distribution properties. Its esterification with a methyl group enhances its solubility and stability in physiological conditions, making it an ideal candidate for oral administration.
Looking ahead, ongoing research is focused on optimizing the structure of Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate to further enhance its therapeutic potential. This includes exploring additional substituents or modifying the core structure to improve potency and selectivity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield breakthroughs in this area.
In conclusion, Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate stands as a testament to the ingenuity of modern medicinal chemistry. With its unique structural features and promising biological activities
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